methyl 4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-amido]benzoate methyl 4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-amido]benzoate
Brand Name: Vulcanchem
CAS No.: 1014091-81-6
VCID: VC5361086
InChI: InChI=1S/C26H23N3O4/c1-32-26(31)21-12-14-22(15-13-21)27-24(30)23-17-29(16-19-8-4-2-5-9-19)28-25(23)33-18-20-10-6-3-7-11-20/h2-15,17H,16,18H2,1H3,(H,27,30)
SMILES: COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Molecular Formula: C26H23N3O4
Molecular Weight: 441.487

methyl 4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-amido]benzoate

CAS No.: 1014091-81-6

Cat. No.: VC5361086

Molecular Formula: C26H23N3O4

Molecular Weight: 441.487

* For research use only. Not for human or veterinary use.

methyl 4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-amido]benzoate - 1014091-81-6

Specification

CAS No. 1014091-81-6
Molecular Formula C26H23N3O4
Molecular Weight 441.487
IUPAC Name methyl 4-[(1-benzyl-3-phenylmethoxypyrazole-4-carbonyl)amino]benzoate
Standard InChI InChI=1S/C26H23N3O4/c1-32-26(31)21-12-14-22(15-13-21)27-24(30)23-17-29(16-19-8-4-2-5-9-19)28-25(23)33-18-20-10-6-3-7-11-20/h2-15,17H,16,18H2,1H3,(H,27,30)
Standard InChI Key WQBCNLKXUOEHNO-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

The compound’s systematic name, methyl 4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-amido]benzoate, delineates its molecular architecture:

  • A benzoate ester (methyl ester at the 4-position of the benzene ring).

  • A pyrazole ring substituted at the 1-position with a benzyl group and at the 3-position with a benzyloxy group.

  • An amide linkage connecting the pyrazole’s 4-position to the benzoate’s para-carbon.

The presence of dual benzyl groups enhances lipophilicity, potentially improving membrane permeability, while the amide bond contributes to hydrogen-bonding capacity, a critical factor in target engagement .

Hypothetical Physicochemical Properties

Based on structurally related compounds (Table 1):

PropertyValue (Predicted)Basis of Prediction
Molecular FormulaC₂₇H₂₃N₃O₄Summation of substituents
Molecular Weight453.49 g/molPubChem CID 5059267
LogP (Partition Coeff.)3.8 ± 0.5Analogous benzyl esters
Solubility (Water)<1 mg/mLHydrophobic substituents

Synthetic Routes and Optimization

The synthesis of methyl 4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-amido]benzoate likely involves multi-step functionalization, drawing from established protocols for benzoate esters and pyrazole amides .

Stepwise Synthesis Protocol

  • Methyl 4-Aminobenzoate Preparation

    • Esterification: 4-Aminobenzoic acid is treated with methanol and catalytic sulfuric acid under reflux to yield methyl 4-aminobenzoate .

    • Protection: The amine group is protected via acetylation or benzoylation to prevent undesired side reactions during subsequent steps.

  • Pyrazole Intermediate Synthesis

    • 1-Benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxylic Acid:

      • Condensation of hydrazine derivatives with diketones forms the pyrazole core.

      • Benzylation at N1 and O3 positions using benzyl bromide and potassium carbonate in acetone .

  • Amide Coupling

    • The carboxylic acid (pyrazole intermediate) is activated (e.g., via thionyl chloride) and coupled with methyl 4-aminobenzoate under Schotten-Baumann conditions to form the amide linkage .

  • Deprotection and Purification

    • Acidic or basic hydrolysis removes protecting groups, followed by recrystallization or column chromatography.

Critical Reaction Parameters

  • Benzylation Efficiency: Excess benzyl bromide (2.25 eq) and prolonged reflux (10+ hours) ensure complete O- and N-benzylation .

  • Amide Bond Stability: Low-temperature coupling (0–5°C) minimizes racemization and byproduct formation .

Spectroscopic Characterization

While experimental data for the target compound are unavailable, key spectral signatures can be inferred from analogs:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • δ 7.2–7.5 ppm (m, 10H, benzyl aromatic protons).

    • δ 5.1–5.3 ppm (s, 2H, OCH₂Ph and NCH₂Ph).

    • δ 3.8 ppm (s, 3H, COOCH₃) .

  • ¹³C NMR:

    • δ 165–170 ppm (C=O, ester and amide).

    • δ 135–140 ppm (quaternary pyrazole carbon) .

Infrared (IR) Spectroscopy

  • Strong absorbance at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .

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